molecular formula C19H17ClN2O3 B11405387 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

Cat. No.: B11405387
M. Wt: 356.8 g/mol
InChI Key: LZGIRQXESUNRCT-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide is a synthetic organic compound It is characterized by the presence of a phenoxy group substituted with chlorine and methyl groups, an oxazole ring, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Oxazole Ring Formation: The phenoxy intermediate is then reacted with a suitable nitrile oxide to form the oxazole ring.

    Acetamide Formation: The final step involves the reaction of the oxazole intermediate with an acetic acid derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry or as a reagent in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential biological activity, such as antimicrobial, antifungal, or anticancer properties. It may also be used as a probe to study biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings. It could also be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The phenoxy and oxazole groups could play a role in binding to the target, while the acetamide group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide: can be compared to other phenoxyacetamide derivatives, such as 2-(4-chloro-3,5-dimethylphenoxy)acetamide and 2-(4-chlorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide.

    Oxazole derivatives: Compounds like 3-phenyl-1,2-oxazole and its substituted derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

InChI

InChI=1S/C19H17ClN2O3/c1-12-8-15(9-13(2)19(12)20)24-11-17(23)21-18-10-16(22-25-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,21,23)

InChI Key

LZGIRQXESUNRCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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